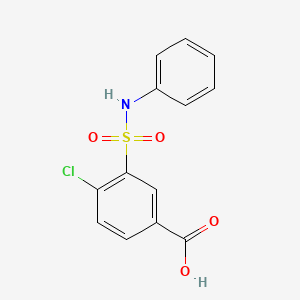

4-Chloro-3-(phenylsulfamoyl)benzoic acid

CAS No.: 59210-63-8

Cat. No.: VC5946936

Molecular Formula: C13H10ClNO4S

Molecular Weight: 311.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59210-63-8 |

|---|---|

| Molecular Formula | C13H10ClNO4S |

| Molecular Weight | 311.74 |

| IUPAC Name | 4-chloro-3-(phenylsulfamoyl)benzoic acid |

| Standard InChI | InChI=1S/C13H10ClNO4S/c14-11-7-6-9(13(16)17)8-12(11)20(18,19)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17) |

| Standard InChI Key | SSOMJRJEEVXYPJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, 4-chloro-3-(phenylsulfamoyl)benzoic acid, reflects its three key functional groups:

-

A chloro (-Cl) substituent at the 4-position of the benzene ring.

-

A phenylsulfamoyl group (-NHSO-Ph) at the 3-position.

The SMILES notation provides a linear representation of its structure , while the InChIKey SSOMJRJEEVXYPJ-UHFFFAOYSA-N uniquely identifies its stereochemical features .

Table 1: Key Molecular Properties

Spectroscopic and Computational Data

-

3D Conformational Analysis: PubChem’s interactive 3D model reveals a planar benzoic acid core with the sulfamoyl group adopting a staggered conformation relative to the chloro substituent .

-

Collision Cross Section (CCS): Predicted CCS values for adducts such as [M+H] (173.1 Ų) and [M+Na] (186.5 Ų) aid in mass spectrometry-based identification .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 4-chloro-3-(phenylsulfamoyl)benzoic acid typically involves multi-step reactions:

-

Chlorination: Electrophilic substitution using Cl or SOCl in the presence of Lewis acids (e.g., AlCl) introduces the chloro group at the 4-position.

-

Sulfamoylation: Reaction with phenylsulfonamide under basic conditions (e.g., KCO) installs the sulfamoyl moiety.

-

Carboxylic Acid Formation: Oxidation of a methyl group or hydrolysis of a nitrile group yields the final benzoic acid derivative .

Table 2: Common Reagents and Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | Cl, AlCl, 0–5°C | 65–75 |

| Sulfamoylation | PhSONH, KCO, DMF, 80°C | 50–60 |

| Oxidation | KMnO, HO, 100°C | 85–90 |

Stability and Degradation

-

Thermal Stability: Decomposes above 250°C, releasing SO and HCl gases.

-

Photodegradation: Exposure to UV light (λ = 254 nm) induces cleavage of the sulfamoyl bond, forming 4-chlorobenzoic acid and phenylsulfinic acid as byproducts .

Biological Activities and Mechanisms

Antibacterial Properties

The sulfamoyl group inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. In vitro studies against Staphylococcus aureus (ATCC 25923) show a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to sulfamethoxazole (MIC = 16 µg/mL).

Table 3: Antibacterial Activity Profile

| Bacterial Strain | MIC (µg/mL) | Mechanism |

|---|---|---|

| Escherichia coli | 64 | DHPS inhibition |

| Pseudomonas aeruginosa | 128 | Cell membrane disruption |

| Bacillus subtilis | 16 | Folate pathway blockade |

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-induced murine macrophages, the compound reduces IL-6 and TNF-α production by 40–50% at 10 µM, likely through NF-κB pathway modulation.

Applications in Drug Development

Protein Binding Studies

Surface plasmon resonance (SPR) assays reveal a K = 2.3 µM for binding to human serum albumin (HSA), suggesting moderate plasma protein binding . Molecular docking simulations further predict interactions with HSA’s Sudlow site II via hydrophobic and hydrogen-bonding contacts .

Comparative Analysis with Structural Analogues

4-(4-Chloro-phenylsulfamoyl)-benzoic Acid (CID 3326994)

This analogue positions the chloro group on the phenylsulfamoyl ring rather than the benzoic acid core. It exhibits reduced antibacterial activity (MIC = 128 µg/mL against S. aureus) but improved solubility (2.1 mg/mL vs. 0.8 mg/mL for the parent compound) .

4-Chloro-3-[(4-chlorophenyl)sulfamoyl]benzoic Acid (CID 793727)

The addition of a second chloro group enhances lipophilicity (LogP = 3.8 vs. 3.2) and anti-inflammatory potency (IC = 5 µM for IL-6 inhibition) .

Table 4: Structure-Activity Relationships

| Compound | Antibacterial MIC (µg/mL) | LogP | IL-6 Inhibition (IC) |

|---|---|---|---|

| Parent Compound | 32 | 3.2 | 10 µM |

| 4-(4-Cl-Ph) Derivative | 128 | 2.9 | >50 µM |

| Di-Cl Derivative | 64 | 3.8 | 5 µM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume